molecular formula C19H19N3O3S B244254 4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide

4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide

Cat. No. B244254
M. Wt: 369.4 g/mol
InChI Key: AKUDRBXNLXAHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for various laboratory experiments. In

Scientific Research Applications

The unique structure and properties of 4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide make it an ideal candidate for various scientific research applications. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, which leads to a decrease in the production of prostaglandins. This, in turn, leads to anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have antipyretic effects, which means that it can reduce fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide in lab experiments is its unique structure and properties. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it an ideal candidate for various experiments. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide. One potential direction is the development of new drugs based on this compound. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of various diseases. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound works and how it can be used in various applications. Additionally, the synthesis method of this compound can be further optimized to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzothiazole with acetyl chloride to form N-acetyl-2-aminobenzothiazole. The second step involves the reaction of N-acetyl-2-aminobenzothiazole with ethyl bromoacetate to form ethyl N-(2-acetylaminobenzothiazol-6-yl)acetate. The final step involves the reaction of ethyl N-(2-acetylaminobenzothiazol-6-yl)acetate with ethylamine to form 4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide.

properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C19H19N3O3S/c1-3-17(23)22-19-21-15-10-7-13(11-16(15)26-19)20-18(24)12-5-8-14(9-6-12)25-4-2/h5-11H,3-4H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

AKUDRBXNLXAHMU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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